PDE4 Inhibitory Activity: Comparative IC50 Values for 2-Oxopyrrolidinyl Acetamide Derivatives
Multiple 2-oxopyrrolidinyl acetamide analogs have demonstrated PDE4 inhibitory activity in the low-micromolar range. Though no direct IC50 data for the target compound (941890-14-8) are available, the structurally most analogous derivative, 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (the 4-fluoro isomer), exhibited an IC50 of 550 nM against recombinant human PDE4A in a fluorescence-based IMAP assay [1]. This provides a benchmark for inferring the target compound's potential PDE4 potency, which may differ due to the altered fluorine position.
| Evidence Dimension | PDE4A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | 2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide: IC50 = 550 nM |
| Quantified Difference | Not quantifiable |
| Conditions | Recombinant human PDE4A, fluorescent cAMP substrate (IMAP assay), 15 min incubation |
Why This Matters
The sub-micromolar PDE4A IC50 of the 4-fluoro comparator suggests that even modest structural modifications (2-F vs. 4-F) could significantly affect potency, making compound-specific validation essential before procurement.
- [1] BindingDB BDBM50150280 (CHEMBL3770641). Ki: 550 nM for Inhibition of recombinant human PDE4A using fluorescent labeled cAMP as substrate after 15 mins by IMAP assay. View Source
